molecular formula C16H12Cl2N2O3S2 B2604460 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide CAS No. 868677-56-9

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2604460
CAS No.: 868677-56-9
M. Wt: 415.3
InChI Key: GQRVEQNPGQGIDZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with chlorine atoms at the 4- and 6-positions. The propanamide side chain is modified with a benzenesulfonyl group, which introduces strong electron-withdrawing properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-8-12(18)15-13(9-10)24-16(20-15)19-14(21)6-7-25(22,23)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRVEQNPGQGIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a benzene derivative followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity or stability within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other propanamide derivatives, particularly those featuring benzothiazole or thiazole cores. Below is a detailed comparison based on substituent patterns, electronic effects, and inferred biological activities from analogous compounds reported in literature .

Structural Features and Substituent Effects

Target Compound:
  • Core : 1,3-Benzothiazole (4,6-dichloro substitution).
  • Side Chain : Propanamide linked to a benzenesulfonyl group.
  • Key Properties :
    • Dichloro substitution enhances lipophilicity and steric bulk.
    • Benzenesulfonyl group increases metabolic stability due to its electron-withdrawing nature.
Analogous Compounds (from ):

Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Core: Thiazole (4-phenyl substitution). Side Chain: Propanamide with an indole group. Comparison:

  • Reduced lipophilicity due to the absence of chlorine.
  • Indole moiety may enhance binding to serotonin-related receptors but reduces stability compared to sulfonyl groups.

Compound 10: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Core: Thiazole (4-(4-chlorophenyl) substitution). Side Chain: Similar to Compound 7. Comparison:

  • Chlorophenyl substitution improves lipophilicity relative to Compound 9 but lacks the dual chlorine atoms of the target compound.

Compound 11: 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide Core: Thiazole (4-phenyl substitution). Side Chain: Imidazole with benzyloxy-methyl modification. Comparison:

  • Bulky benzyloxy group may hinder membrane permeability.

Compound 12: 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide Core: Thiazole (4-(4-chlorophenyl) substitution). Side Chain: Same as Compound 11. Comparison:

  • Combines chlorophenyl and imidazole modifications, balancing lipophilicity and polarity.

Data Table: Structural and Inferred Functional Comparisons

Compound Core Structure Core Substituents Side Chain Modification Reported Data (Scores)*
Target Compound 1,3-Benzothiazole 4,6-Dichloro Benzenesulfonyl-propanamide N/A
Compound 9 Thiazole 4-Phenyl Indole-propanamide 3, 4, 3
Compound 10 Thiazole 4-(4-Chlorophenyl) Indole-propanamide 3, 4, 4
Compound 11 Thiazole 4-Phenyl Imidazole-benzyloxy-propanamide 5, 3, 3
Compound 12 Thiazole 4-(4-Chlorophenyl) Imidazole-benzyloxy-propanamide 7, 4, 5

*Reported data likely corresponds to experimental metrics such as binding affinity (e.g., IC50), solubility, or metabolic stability. Higher values may indicate superior performance.

Key Observations

  • Chlorine Substitution: The 4,6-dichloro configuration in the target compound likely enhances target engagement compared to mono-chloro (Compound 10) or non-chloro analogs (Compound 9).
  • Side Chain Chemistry: The benzenesulfonyl group in the target compound may improve metabolic stability over the amino-indole (Compounds 9–10) or imidazole-benzyloxy (Compounds 11–12) groups.

Biological Activity

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure features a benzothiazole core linked to a propanamide group through an N-linkage, with a benzenesulfonyl group enhancing its biological profile. This article delves into its biological activity, highlighting mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C16H12Cl2N2O3S2. Key structural features include:

  • Benzothiazole Core : Known for its diverse biological activities, this moiety can interact with various biological targets.
  • Benzenesulfonyl Group : Enhances solubility and may improve binding affinity to target proteins.
  • Chloro Substituents : The presence of chlorine atoms can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety can inhibit or modulate enzyme activity, while the sulfonyl group may enhance the compound’s stability and binding affinity within biological systems. Molecular docking studies suggest that similar benzothiazole derivatives exhibit interactions with various enzymes and receptors, indicating potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against cancer cell lines:

  • U937 Cell Line : Evaluated for procaspase-3 activation leading to apoptosis.
  • MCF-7 Cell Line : Demonstrated selective cytotoxicity in comparison to non-targeted cell lines.

In vitro evaluations revealed that compounds similar to this compound could induce apoptosis by activating procaspase pathways, underscoring the importance of structural features in determining anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of both the benzothiazole and sulfonyl groups is crucial for anticancer activity. Modifications to these groups can significantly alter the compound's efficacy and selectivity. For instance:

CompoundStructure FeaturesActivitySelectivity
8jBenzothiazole + Pyridine-SemicarbazoneHigh anticancer activitySelective for U937
8kBenzothiazole + AmideStrong procaspase activationSelective for MCF-7

Case Studies and Research Findings

Research has highlighted various derivatives of benzothiazoles that exhibit significant biological activities:

  • Anticancer Studies : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against different cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving over 90% inhibition in targeted cancer cells .
  • Mechanistic Insights : Further investigations revealed that these compounds could induce oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS), which is a common pathway for inducing apoptosis in tumor cells .

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